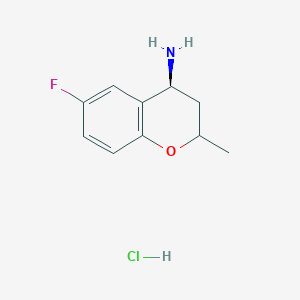![molecular formula C14H11N3O3S B2907838 N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine CAS No. 951947-53-8](/img/structure/B2907838.png)
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is a unique organic compound featuring a combination of pyrrole and benzothiazole rings, making it an interesting subject in the field of medicinal chemistry. This compound's distinct structure opens up a variety of research opportunities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, followed by the introduction of the pyrrole moiety. The final step usually involves acylation to introduce the glycine component under mild to moderate conditions, such as room temperature and using catalysts like DMAP (4-Dimethylaminopyridine) and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the production of this compound might employ continuous flow chemistry techniques for better yield and efficiency. Catalytic hydrogenation and automated synthesisers can also streamline the process.
化学反应分析
Types of Reactions
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: : Conversion into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions often carried out with reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid) at room temperature.
Reduction: : Lithium aluminium hydride or sodium borohydride in dry ether.
Substitution: : Sodium hydride in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine is utilized in several research domains:
Chemistry: : Investigated for its potential to form complex molecular architectures.
Biology: : Examined for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for therapeutic potentials, particularly in cancer research due to its ability to interact with biological macromolecules.
Industry: : Used in the development of new materials due to its unique structural properties.
作用机制
The mechanism by which N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine exerts its effects primarily involves its interaction with cellular proteins and enzymes. The compound can bind to specific molecular targets, influencing biochemical pathways and cellular functions. These interactions often involve the inhibition of key enzymes or modulation of receptor activities.
相似化合物的比较
Compared to similar compounds, N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}glycine stands out due to its unique structural combination of pyrrole and benzothiazole. This distinct structure can impart unique biochemical properties, making it a valuable subject in research.
Similar Compounds
2-(2-Benzothiazolyl)thioacetic acid: : Lacks the pyrrole ring, differing in biochemical activity.
Benzothiazole-2-carbonylglycine: : Similar backbone but does not feature the pyrrole moiety.
N-(2-Benzothiazolyl)pyrrol-2-carboxamide: : Closely related but has a different substitution pattern.
属性
IUPAC Name |
2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(19)8-15-13(20)9-3-4-10-11(7-9)21-14(16-10)17-5-1-2-6-17/h1-7H,8H2,(H,15,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPNHSVIBIHTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1'-(isochroman-3-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2907758.png)
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)

![3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2907762.png)


![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2907766.png)

![N'-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N,N-dimethylurea](/img/structure/B2907769.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2907771.png)



